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Tetramethylsilane

NMR Spectroscopy Chemical Shift Referencing Analytical Chemistry

Select Tetramethylsilane (TMS) as your definitive 0.0 ppm IUPAC NMR reference for absolute chemical shift accuracy across organic solvents (CDCl₃, DMSO-d₆, C₆D₆). For qNMR, its linear response and evaporative recovery (bp 26.6°C) safeguard precious isolates. In CVD, TMS delivers stoichiometric β-SiC films at 700–900°C via halogen-free decomposition, eliminating corrosive byproducts and extending reactor life. Its volatility and inertness also enable clean alkylating-agent generation with BuLi. Choose TMS where DSS/TSP or chlorosilanes fail.

Molecular Formula C4H12Si
Molecular Weight 88.22 g/mol
CAS No. 75-76-3
Cat. No. B1202638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylsilane
CAS75-76-3
Synonymssilane, tetramethyl-
tetramethylsilane
TMSCH2Li
Molecular FormulaC4H12Si
Molecular Weight88.22 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C
InChIInChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3
InChIKeyCZDYPVPMEAXLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.22e-04 M
Insoluble in cold concentrated sulfuric acid;  soluble in most organic solvents
Very soluble in ethanol and ether
In water, 19.6 mg/L at 25 °C

Tetramethylsilane (TMS) CAS 75-76-3: Essential Organosilicon Compound for NMR Calibration and CVD Precursor Applications


Tetramethylsilane (TMS), with the chemical formula Si(CH₃)₄, is a volatile, colorless organosilicon liquid characterized by a tetrahedral molecular geometry and high chemical inertness [1]. It is universally recognized as the primary internal standard for calibrating chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectroscopy in organic solvents, owing to its sharp, isolated resonance at 0.0 ppm [2]. Additionally, TMS serves as a single-source precursor for silicon carbide (SiC) and silicon dioxide (SiO₂) thin films via chemical vapor deposition (CVD) due to its high vapor pressure and halogen-free decomposition .

Why Tetramethylsilane (TMS) Cannot Be Simply Substituted in NMR and CVD Workflows


Direct substitution of TMS with other silylated reference compounds or CVD precursors often fails due to fundamentally different physical and chemical properties. For instance, while DSS and TSP are water-soluble NMR standards, they exhibit pH-dependent chemical shift variations [1] and different shielding characteristics compared to TMS [2], precluding direct exchange in organic solvent-based studies. Similarly, in CVD processes, alternative precursors like hexamethyldisilane undergo polymerization more readily than TMS due to the presence of an Si-Si bond, altering film composition and growth kinetics [3]. These inherent differences necessitate careful selection based on quantitative performance metrics rather than generic in-class assumptions.

Tetramethylsilane (TMS) Quantitative Differentiation Evidence Against Closest Analogs


NMR Chemical Shift Reference: TMS Defines the Universal 0 ppm Anchor

TMS is the IUPAC-recommended universal primary reference for ¹H, ¹³C, and ²⁹Si NMR in organic solvents, assigned a chemical shift of δ = 0.00 ppm by definition [1]. In contrast, the water-soluble analog DSS exhibits a chemical shift of δ = +0.0173 ppm relative to TMS in aqueous solution and δ = -0.0246 ppm in DMSO [2]. Additionally, the ¹³C resonance of TMS shows substantial solvent-dependent shifts of +0.71 ppm in CDCl₃ and -0.74 ppm in methanol relative to external TMS, whereas DSS maintains a more consistent shift in aqueous environments [3]. This establishes TMS as the definitive zero-point for organic-phase NMR, whereas DSS and TSP serve as secondary standards with solvent- and pH-dependent offsets.

NMR Spectroscopy Chemical Shift Referencing Analytical Chemistry

Solubility Profile: TMS Optimized for Organic-Phase NMR and Organometallic Synthesis

TMS exhibits a solubility of only 0.02 g/L (20 mg/L) in water at 25°C, but is freely miscible with most common organic solvents including chloroform, diethyl ether, and benzene . In direct contrast, the sodium salt of DSS is highly water-soluble (>100 mg/mL) and TSP is similarly water-soluble, making them the preferred standards for aqueous biological samples [1]. This stark solubility difference of over three orders of magnitude in aqueous media quantitatively defines the application boundary: TMS is exclusively suitable for organic-phase NMR and anhydrous organometallic reactions, whereas DSS/TSP are required for aqueous biochemistry.

NMR Sample Preparation Organometallic Chemistry Solubility

Volatility-Driven Sample Recovery: TMS Enables Post-Analysis Retrieval

TMS possesses a boiling point of 26.6°C and a vapor pressure of 11.66 psi (80.3 kPa) at 20°C , making it highly volatile at ambient laboratory temperatures. This property enables straightforward evaporative removal of TMS from NMR samples after analysis, facilitating quantitative sample recovery without chromatographic separation [1]. In contrast, the alternative standard hexamethyldisiloxane (HMDSO) exhibits a boiling point of 100-101°C and significantly lower vapor pressure, rendering it non-volatile under standard conditions and therefore not amenable to post-analysis evaporation [2]. The 74°C boiling point difference directly translates to a practical advantage: TMS can be eliminated by gentle warming or nitrogen stream, while HMDSO persists in the sample.

Sample Recovery NMR Sample Handling Volatility

CVD Precursor Performance: TMS Deposits SiC at Lower Temperatures via Single-Source Chemistry

As a CVD precursor, TMS contains pre-formed Si-C bonds, enabling thermal decomposition at relatively low temperatures (700-900°C) to yield SiC films without requiring separate silicon and carbon sources [1]. In direct comparison, hexamethyldisilane (HMDS) undergoes glow discharge polymerization much more readily than TMS due to its chromophoric Si-Si bond, which alters the deposition mechanism and results in different film stoichiometry [2]. TMS's high vapor pressure of 80.3 kPa at 20°C [3] also facilitates high growth rates in PECVD processes compared to lower-volatility organosilanes. Furthermore, thermodynamic analysis confirms that TMS pyrolysis yields gaseous equilibria favorable for stoichiometric SiC deposition above 1500°C, though co-deposition of elemental carbon can occur without precise temperature control [4].

Chemical Vapor Deposition Silicon Carbide Thin Film Deposition

IUPAC Universal Reference Status: TMS Enables Cross-Nuclide Ξ-Value Referencing

TMS is uniquely designated by IUPAC as the universal primary reference for reporting chemical shifts of all NMR-active nuclides via the unified Ξ (Xi) scale, where the ¹H resonance of TMS is assigned a frequency of exactly 100.000000 MHz in a given magnetic field [1]. No other organosilicon compound holds this universal status. While DSS is recommended for aqueous biomolecular samples, its use is secondary and its chemical shifts are ultimately referenced back to TMS via measured frequency ratios [2]. For example, the ¹³C resonance frequency ratio Ξ(¹³C) is defined relative to the ¹H resonance of TMS, enabling absolute chemical shift comparisons across different spectrometer fields and laboratories [3]. This standardization reduces inter-laboratory referencing errors, which have been estimated to affect up to 20% of ¹³C and 35% of ¹⁵N assignments in biomolecular NMR when improper secondary referencing is used [4].

NMR Standardization IUPAC Recommendations Multi-Nuclear NMR

Optimal Tetramethylsilane (TMS) Application Scenarios for Scientific and Industrial Procurement


Organic-Phase Multi-Nuclear NMR Calibration and qNMR Quantification

TMS is the definitive choice for calibrating ¹H, ¹³C, and ²⁹Si NMR spectra in organic solvents such as CDCl₃, DMSO-d₆, and C₆D₆. Its assignment as the IUPAC universal reference at 0.00 ppm [1] ensures absolute chemical shift accuracy and cross-spectrometer comparability. For quantitative NMR (qNMR) applications involving medicinal plant extracts or pharmaceutical impurities, TMS serves as an internal concentration standard with established linear response characteristics . The compound's high volatility (bp 26.6°C) [2] further enables non-destructive sample recovery via evaporation, which is critical when analyzing precious natural product isolates.

Halogen-Free Silicon Carbide (SiC) CVD Precursor for Semiconductor Fabrication

TMS is a single-source molecular precursor for depositing stoichiometric β-SiC thin films via hot-wire CVD (HWCVD) and plasma-enhanced CVD (PECVD) at temperatures of 700-900°C [3]. Its pre-formed Si-C bonds enable lower deposition temperatures compared to silane/hydrocarbon mixtures (>1000°C), reducing thermal budget and substrate damage. The absence of halogen atoms (unlike chlorosilanes) eliminates corrosive byproducts, extending reactor component lifetime and improving film purity [4]. Thermodynamic analyses confirm that TMS pyrolysis yields gaseous equilibria suitable for high-quality SiC layer growth when process parameters are optimized .

Organometallic Synthesis: Precursor to Tetramethylsilyl Lithium and Silylating Agents

In anhydrous organic synthesis, TMS reacts quantitatively with butyl lithium to generate tetramethylsilyl lithium, a potent alkylating and silylating agent essential for introducing trimethylsilyl protecting groups [5]. The reaction proceeds cleanly due to TMS's high chemical inertness under standard conditions and its full miscibility with ethereal solvents. This application leverages TMS's unique combination of volatility (for easy excess removal) and Si-C bond lability under strongly basic conditions, properties not shared by water-soluble analogs like DSS or TSP.

Aviation Fuel Component: High-Energy-Density Volatile Additive

TMS is utilized as a high-volatility, high-energy-density component in specialized aviation fuel formulations . Its low boiling point (26.6°C), high vapor pressure (80.3 kPa at 20°C), and clean combustion profile (producing SiO₂ and CO₂) make it suitable for applications requiring rapid vaporization and controlled ignition characteristics. The compound's tetrahedral symmetry and absence of polar functional groups contribute to its favorable octane rating and low soot formation.

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